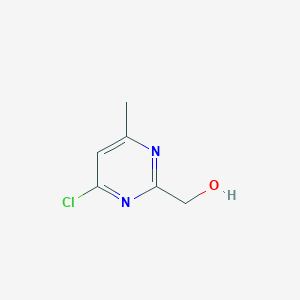

(4-Chloro-6-methylpyrimidin-2-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(4-chloro-6-methylpyrimidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-2-5(7)9-6(3-10)8-4/h2,10H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNAELFDXMUWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532612-40-0 | |

| Record name | (4-chloro-6-methylpyrimidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6 Methylpyrimidin 2 Yl Methanol and Its Analogs

Direct Synthesis Strategies of Pyrimidinemethanols

Direct synthesis strategies focus on building the pyrimidine (B1678525) ring from acyclic precursors. These methods are advantageous as they can establish the core structure and substitution pattern in a limited number of steps.

The most fundamental and widely utilized method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine) with a three-carbon component, typically a 1,3-dielectrophile such as a β-dicarbonyl compound. bu.edu.eg

For the synthesis of a 2,4,6-trisubstituted pyrimidine, a common approach involves reacting an amidine with a derivative of malonic acid. For instance, the precursor 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized by the condensation of acetamidine (B91507) hydrochloride with dimethyl malonate in the presence of a base like sodium methoxide. google.com This dihydroxy intermediate is a crucial starting point, as the hydroxyl groups (which exist in tautomeric equilibrium with keto forms) can later be converted into the desired chloro substituent.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Ref |

| Acetamidine HCl | Dimethyl Malonate | Sodium Methoxide | 4,6-dihydroxy-2-methylpyrimidine | google.com |

| Urea (B33335) | (E)-thienyl chalcones | NaOH | 2-hydroxy Pyrimidines | researchgate.net |

| Amidine | Ketone/Aldehyde/Ester | Iron(II)-complex/TEMPO | Substituted Pyrimidines |

This table showcases examples of cyclization reactions to form the pyrimidine core.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. mdpi.com In the context of pyrimidinemethanol synthesis, a key FGI is the conversion of a carboxylic acid derivative, such as an ester or an acid chloride, at the C2 position into a hydroxymethyl (carbinol) group.

While a direct cyclization to yield (4-Chloro-6-methylpyrimidin-2-yl)methanol is complex, a more common strategy involves forming a pyrimidine with a precursor group at the C2 position, such as an ester (e.g., methyl pyrimidine-2-carboxylate). This ester can then be reduced to the primary alcohol. The reduction of pyrimidine carboxylates to their corresponding hydroxymethyl derivatives has been demonstrated using potent reducing agents like lithium aluminium hydride. rsc.org This approach allows for the secure construction of the pyrimidine ring first, followed by the delicate formation of the carbinol functionality.

The formation of the hydroxymethyl group on the pyrimidine ring is most directly achieved by the reduction of a carbonyl precursor, such as an aldehyde or an ester. The challenge lies in the selective reduction of the carbonyl group without affecting the pyrimidine ring itself, which can also be susceptible to reduction by certain hydrides.

Research has shown that the ester group of ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates can be preferentially reduced to the 5-hydroxymethyl derivative. rsc.org This reduction is achieved using lithium aluminium hydride (LiAlH₄) at a low temperature (–70°C), which minimizes the competing reduction of the heterocyclic ring. rsc.org Applying this principle, a 4-chloro-6-methylpyrimidine-2-carboxylate ester could be regioselectively reduced to afford this compound. Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent, often used for its milder nature in the reduction of aldehydes and ketones. organic-chemistry.org While typically less reactive towards esters, its reactivity can be enhanced, or it can be used effectively on a more reactive pyrimidine-2-carbaldehyde precursor.

| Precursor | Reagent | Conditions | Product | Selectivity | Ref |

| Ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate | LiAlH₄ | –70°C | 5-hydroxymethyl derivative | High for ester group | rsc.org |

| 1,4,6-Trisubstituted pyrimidin-2(1H)-ones | NaBH₄ | Variable | Dihydro/Tetrahydro-pyrimidinones | Dependent on substituents | rsc.org |

This table illustrates conditions for the regioselective reduction of pyrimidine derivatives.

Precursor-Based Synthetic Routes and Derivatization from Related Pyrimidines

This strategy relies on the availability of appropriately substituted pyrimidines that can be chemically modified to introduce the desired functionalities. The use of halogenated pyrimidines is particularly prominent in this approach due to the versatility of the carbon-halogen bond in substitution and coupling reactions.

The commercially available compound 2,4-dichloro-6-methylpyrimidine (B20014) is an ideal and common starting material for the synthesis of this compound. sigmaaldrich.com The synthetic challenge is to regioselectively functionalize the C2 position while retaining the chloro group at the C4 position.

The reactivity of the chloro groups on the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) is position-dependent. Generally, the C4 and C6 positions are more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com However, the presence of substituents can modulate this reactivity. For instance, an electron-donating group at C6 can increase the reactivity of the C2 position. wuxiapptec.com

A powerful strategy to functionalize the C2 position involves metal-halogen exchange followed by reaction with an electrophile. The 2-chloro position of 2,4-dichloro-6-methylpyrimidine can be selectively lithiated using a strong base like n-butyllithium at low temperatures. The resulting 2-lithiated pyrimidine intermediate can then be trapped with an appropriate electrophile. For the synthesis of the target carbinol, the electrophile of choice is formaldehyde (B43269) (CH₂O). google.com This reaction introduces the hydroxymethyl group directly at the C2 position, yielding the final product in a highly regioselective manner.

The chloro and methyl substituents on the pyrimidine ring play crucial roles in directing reactivity and can themselves be the focus of chemical transformations. A foundational step in many syntheses is the conversion of pyrimidine-4,6-diols into the corresponding dichlorides. The synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) is achieved by treating 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comchemicalbook.com This transformation is critical as it activates the C4 and C6 positions for subsequent nucleophilic substitution reactions.

The relative reactivity of the chloro groups in 2,4-dichloro-6-methylpyrimidine is a key consideration for selective synthesis. As mentioned, the C4 position is generally more reactive towards SNAr. This differential reactivity can be exploited to introduce a different substituent at C4 while leaving the C2-chloro group untouched, or vice-versa under specific conditions. For example, in the related compound 4,6-dichloro-2-(methylthio)pyrimidine (B19916), treatment with sodium ethoxide leads to exclusive substitution at the C6 position (equivalent to C4), demonstrating the high regioselectivity that can be achieved in these systems. mdpi.com The methyl group at C6 is generally less reactive but influences the electronic properties of the ring, subtly affecting the reactivity of the chloro substituents. wuxiapptec.com

| Starting Material | Reagent(s) | Transformation | Product | Ref |

| 4,6-dihydroxy-2-methylpyrimidine | POCl₃ or SOCl₂ | Dichlorination | 4,6-dichloro-2-methylpyrimidine | google.comchemicalbook.com |

| 4,6-dichloro-2-(methylthio)pyrimidine | EtONa in EtOH | Regioselective SNAr | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | mdpi.com |

| 2,4-dichloro-6-methylpyrimidine | 1. n-BuLi, -78°C 2. CH₂O | Lithiation and Hydroxymethylation | This compound | google.com |

This table summarizes key transformations involving chloro and methyl substituents on the pyrimidine core.

Catalytic and Sustainable Synthesis Approaches

The synthesis of pyrimidine derivatives has been significantly advanced by the adoption of catalytic systems and sustainable practices. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Metal-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for constructing the pyrimidine core and for its subsequent functionalization. Various transition metals, including palladium, copper, nickel, and iridium, have been employed to facilitate the formation of C-C and C-N bonds, enabling the synthesis of complex and diversely substituted pyrimidines. mdpi.comnih.gov

One of the most significant advancements is the use of iridium-catalyzed multicomponent synthesis. acs.org A novel, regioselective process utilizes PN5P–Ir–pincer complexes to assemble pyrimidines from amidines and up to three different alcohol molecules. acs.orgorganic-chemistry.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, which exemplifies a highly atom-economical and sustainable approach. acs.orgnih.gov This method allows for the creation of unsymmetrically substituted pyrimidines with high yields, often up to 93%. acs.orgnih.gov

Palladium and nickel catalysts are frequently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups onto the pyrimidine ring. researchgate.net For instance, a scalable and environmentally friendly protocol for a Suzuki–Miyaura cross-coupling in water has been developed using a vitamin E-derived surfactant, TPGS-750-M, for the kilogram-scale synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine. researchgate.net

Copper-catalyzed reactions are also prevalent, particularly for C-N bond formation. rsc.org For example, copper(II) has been used to catalyze the cycloaddition of alkynes with nitrogen-containing molecules like amidines to construct the pyrimidine ring. mdpi.com Furthermore, a copper-promoted oxidative dehydrosulfurative C–N cross-coupling reaction has been developed to produce 2-aryl(alkyl)aminopyrimidine derivatives, showcasing the versatility of copper in pyrimidine synthesis. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| PN5P–Ir–pincer complexes | Multicomponent Synthesis (from alcohols and amidines) | High regioselectivity; sustainable (H₂ and H₂O byproducts); yields up to 93%. | acs.orgorganic-chemistry.org |

| Palladium (e.g., PdCl₂) | Suzuki-Miyaura Cross-Coupling | Forms C-C bonds; scalable; can be performed in green solvents like water. | researchgate.netresearchgate.net |

| Nickel Complexes | Dehydrogenative Multicomponent Coupling | Synthesizes pyrimidines from alcohols and amidines via in situ oxidation. | mdpi.com |

| Copper(II) | Cycloaddition / C-N Cross-Coupling | Effective for ring construction from alkynes and amidines; promotes C-N bond formation. | mdpi.comrsc.org |

| Ruthenium Complexes | [3+2+1] Multicomponent Tandem Synthesis | Synthesizes 2-(N-alkylamino)pyrimidines directly from guanidine (B92328) salt and alcohols. | mdpi.com |

Green Chemistry Principles in Pyrimidinemethanol Synthesis

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. yale.edu This involves the use of safer solvents, reusable catalysts, and energy-efficient techniques. rasayanjournal.co.inpowertechjournal.com

Key green chemistry strategies employed in pyrimidine synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Modern approaches prioritize the use of water, ethanol (B145695), or solvent-free conditions. powertechjournal.comeurekaselect.com Micellar catalysis, which uses surfactants in water to create nano-reactors, enables reactions like the Suzuki coupling to proceed efficiently in an aqueous medium. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled and reused, minimizing waste. yale.eduresearchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture. rasayanjournal.co.in

Energy Efficiency: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating. rasayanjournal.co.innih.gov These techniques can significantly shorten reaction times and improve yields. rasayanjournal.co.innih.gov

Atom Economy and Multicomponent Reactions (MCRs): MCRs are inherently green as they combine three or more reactants in a single step to form a product that incorporates most or all of the starting materials' atoms. rasayanjournal.co.in The iridium-catalyzed synthesis of pyrimidines from alcohols and amidines is a prime example, maximizing atom economy by producing only water and hydrogen as byproducts. acs.orgnih.govfigshare.com

Renewable Feedstocks: A core principle of green chemistry is the use of renewable raw materials. yale.edu Syntheses that utilize alcohols derived from biomass, such as lignocellulose, are considered highly sustainable. acs.orgnih.govfigshare.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling selectivity.

Reaction Mechanism Elucidation for Key Synthetic Steps

The most widely used method for constructing the pyrimidine ring involves the condensation of an N-C-N fragment (like an amidine, urea, or guanidine) with a C-C-C fragment (a 1,3-bifunctional three-carbon unit). bu.edu.eg This is a type of [4+2] cycloaddition.

For copper-promoted reactions, such as the dehydrosulfurative C–N cross-coupling, a plausible mechanism involves the initial coordination of the copper catalyst to the thiono substrate. rsc.org This is followed by an oxidative addition/reductive elimination sequence with the amine coupling partner, leading to the formation of the C-N bond and subsequent aromatization of the dihydropyrimidine (B8664642) ring. rsc.org

Chemoselectivity and Stereocontrol in Synthesis

Chemoselectivity is a critical consideration in the synthesis of polysubstituted pyrimidines like this compound. The pyrimidine ring has multiple reactive sites, and controlling which site reacts is essential for achieving the desired product.

In precursors such as 2,4-dichloropyrimidines, the C-4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C-2 position. researchgate.net This heightened reactivity at C-4 allows for regioselective functionalization. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, with substitution occurring selectively at one of the equivalent C4/C6 positions while leaving the other untouched. mdpi.comresearchgate.net This inherent difference in reactivity provides a reliable method for the stepwise introduction of different substituents.

The regioselectivity of the iridium-catalyzed multicomponent synthesis is another key feature. acs.orgnih.gov The specific nature of the pincer ligand and the iridium center directs the sequence of bond formations, allowing for the controlled assembly of highly decorated and unsymmetrical pyrimidines from simple alcohol precursors. acs.org

Reactivity and Advanced Reaction Pathways of 4 Chloro 6 Methylpyrimidin 2 Yl Methanol

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity, rendering it susceptible to nucleophilic attack while making electrophilic substitution more challenging compared to benzene.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position

The most prominent reaction of the pyrimidine ring in (4-Chloro-6-methylpyrimidin-2-yl)methanol is nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is activated for displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogens. libretexts.orgnih.gov The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgyoutube.com First, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govchemrxiv.org In the subsequent step, the aromaticity is restored by the elimination of the chloride leaving group. youtube.com

The positions C2, C4, and C6 of the pyrimidine ring are all electron-deficient, but substitution is most favored at the C4 position. youtube.com This regioselectivity is a common feature in nucleophilic substitutions on chloro-substituted azines. mdpi.com A wide variety of nucleophiles can be employed to displace the C4-chloro group, leading to a diverse array of substituted pyrimidine derivatives.

| Nucleophile | Reagent Example | Resulting C4-Substituent | Product Class |

|---|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines (e.g., Aniline) | -NH₂, -NHR, -NR₂ | 4-Aminopyrimidine |

| Alkoxide | Sodium Methoxide (NaOMe) | -OR (e.g., -OCH₃) | 4-Alkoxypyrimidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -SR (e.g., -SPh) | 4-(Alkyl/Aryl)thiopyrimidine |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | -OH | Pyrimidin-4-ol |

Electrophilic Substitution and Functionalization at the Ring

In contrast to its high reactivity towards nucleophiles, the pyrimidine ring is resistant to electrophilic aromatic substitution. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. masterorganicchemistry.com When such reactions do occur, typically requiring forcing conditions or the presence of activating (electron-donating) groups on the ring, substitution happens at the C5 position. researchgate.net The C5 carbon is the most electron-rich position in the pyrimidine nucleus and is therefore the preferred site for electrophilic attack. researchgate.net

For this compound, which contains moderately activating (methyl) and deactivating (chloro, hydroxymethyl) groups, direct electrophilic substitution on the ring would be challenging. However, pyrimidine rings bearing strongly activating substituents, such as amino or hydroxyl groups, can undergo reactions like nitration and halogenation. youtube.com

| Reaction | Typical Reagents | Position of Substitution | Required Conditions |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | Requires strong activating groups (e.g., -OH, -NH₂) on the ring. youtube.com |

| Halogenation | Br₂ in Nitrobenzene | C5 | High temperatures are often necessary. youtube.com |

| Sulfonation | SO₃/H₂SO₄ | C5 | Generally requires harsh conditions and activating groups. |

Oxidative and Reductive Transformations of the Heterocycle

The pyrimidine heterocycle can undergo both oxidative and reductive transformations. Due to their lower aromaticity compared to pyridine (B92270), pyrimidines are more readily reduced. researchgate.net Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can lead to the formation of di- or tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Oxidation of the pyrimidine ring can occur at the nitrogen atoms or on alkyl substituents. Reaction with peracids can lead to the formation of pyrimidine N-oxides, which can alter the ring's reactivity. rsc.org Oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains attached to the ring to carboxylic acids. researchgate.net For this compound, this would mean the potential oxidation of the C6-methyl group.

| Transformation | Reagent(s) | Typical Product |

|---|---|---|

| Ring Reduction | H₂/Catalyst (e.g., Pt, Pd), NaBH₄ | Dihydropyrimidine (B8664642) or Tetrahydropyrimidine researchgate.net |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyrimidine N-oxide rsc.org |

| Side-Chain Oxidation | KMnO₄, K₂Cr₂O₇ | Ring-substituted carboxylic acid researchgate.net |

Reactivity of the Primary Carbinol Functionality

The (hydroxymethyl) group at the C2 position is a primary alcohol, which exhibits its own characteristic reactivity, allowing for a range of functional group interconversions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality can be oxidized to an aldehyde and subsequently to a carboxylic acid. The choice of oxidizing agent determines the final product. Milder, non-aqueous reagents such as pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage. organicchemistrytutor.com Stronger oxidizing agents, often in aqueous media, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), will typically oxidize the primary alcohol all the way to the carboxylic acid. researchgate.net Recent methods using heterogeneous catalysts have also proven effective for the oxidation of primary alcohols on heterocyclic substrates to carboxylic acids. acs.orgacs.orgnih.gov

| Target Product | Reagent Example | Product Name |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | 4-Chloro-6-methylpyrimidine-2-carbaldehyde |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | 4-Chloro-6-methylpyrimidine-2-carboxylic acid |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | 4-Chloro-6-methylpyrimidine-2-carboxylic acid |

Derivatization via Esterification and Etherification

The hydroxyl group of the primary carbinol can be readily derivatized to form esters and ethers.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. organic-chemistry.org Alternatively, for a more rapid and often higher-yielding reaction under milder conditions, the alcohol can be treated with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine.

Etherification can be accomplished via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide), forming the ether linkage. Acid-catalyzed etherification using reagents like 1,2-dimethoxyethane (B42094) has also been reported for hydroxyl compounds. rsc.org One-pot methods for the etherification of pyrimidinones (B12756618) have also been developed. nih.gov

| Reaction | Reagents | Product Class |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester |

| Esterification | Acyl Chloride (R-COCl) + Base | Ester |

| Etherification | 1) Strong Base (e.g., NaH) 2) Alkyl Halide (R-X) | Ether |

Nucleophilic Displacement of the Hydroxyl Group

The direct nucleophilic displacement of a hydroxyl group is an unfavorable process due to the poor leaving group nature of the hydroxide ion (OH⁻). Therefore, the hydroxyl group of this compound must first be activated to facilitate nucleophilic attack. This activation is a common strategy in organic synthesis to enhance the reactivity of alcohols.

One prevalent method for this activation is the conversion of the alcohol into a better leaving group, such as a tosylate or a halide. For instance, the reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would likely yield the corresponding tosylate. The tosylate group is an excellent leaving group, and the resulting compound, (4-chloro-6-methylpyrimidin-2-yl)methyl tosylate, would be highly susceptible to nucleophilic attack by a wide range of nucleophiles.

Alternatively, the hydroxyl group can be converted into a halide, typically a chloride, by reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netrsc.org The resulting (4-chloro-6-methylpyrimidin-2-yl)methyl chloride would then readily undergo Sₙ2 reactions with various nucleophiles. Theoretical studies on the reaction of methanol (B129727) with thionyl chloride suggest that the reaction mechanism can be influenced by the solvent, proceeding through different pathways in polar versus nonpolar solvents. pku.edu.cn

Another sophisticated method for achieving nucleophilic substitution of alcohols is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols into esters, ethers, azides, and other functional groups with inversion of stereochemistry. nih.govnih.gov The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.org The mechanism involves the formation of a phosphonium (B103445) intermediate which activates the hydroxyl group, making it a good leaving group for subsequent displacement by a suitable nucleophile. organic-chemistry.org This method could potentially be applied to this compound for direct conversion to various derivatives.

Interplay of Substituent Effects on Reactivity

The reactivity of the pyrimidine ring and its substituents in this compound is significantly influenced by the electronic properties of the chloro, methyl, and hydroxymethyl groups. These substituents exert both inductive and resonance effects, which modulate the electron density of the pyrimidine ring and the reactivity of the side-chain functional groups. libretexts.org

The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. uoanbar.edu.iq This electron deficiency generally deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr).

The chloro group at the 4-position is an electron-withdrawing group primarily through its inductive effect (-I). It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is generally dominant for halogens. This electron-withdrawing nature further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack, particularly at the carbon atom to which it is attached (C4).

The methyl group at the 6-position is an electron-donating group through its inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density of the pyrimidine ring, which can have a modest activating effect on electrophilic substitution (if it were to occur) and a deactivating effect on nucleophilic substitution on the ring.

The hydroxymethyl group at the 2-position has a more complex influence. The oxygen atom is electronegative, exerting an electron-withdrawing inductive effect (-I). However, the methylene (B1212753) linker isolates the hydroxyl group from direct conjugation with the ring. The primary influence of this group is on the reactivity of the hydroxyl group itself, which, as discussed, requires activation for nucleophilic displacement. The electronic nature of the pyrimidine ring, being electron-deficient, will influence the reactivity of the activated hydroxymethyl group. For instance, an electron-withdrawing pyrimidine ring would stabilize a developing negative charge in the transition state of a nucleophilic attack on the adjacent methylene carbon.

Detailed Reaction Mechanism Studies of Key Transformations

Detailed mechanistic studies specifically for the key transformations of this compound are not extensively reported in the literature. However, the mechanisms of related reactions involving pyrimidine derivatives and the activation of alcohols provide a strong basis for understanding the probable pathways.

Activation of the Hydroxyl Group and Subsequent Sₙ2 Displacement:

The conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride is a key transformation. The reaction is initiated by the attack of the alcoholic oxygen on the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and a proton to form a chlorosulfite intermediate. In the presence of a base like pyridine, the subsequent step is a classic Sₙ2 attack by the chloride ion on the methylene carbon, with the chlorosulfite group acting as the leaving group, which then decomposes to sulfur dioxide and another chloride ion.

Table 1: Proposed Reaction Scheme for Chlorination with Thionyl Chloride

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + SOCl₂ | Alkyl chlorosulfite | The alcohol attacks the sulfur of thionyl chloride, displacing a chloride ion. |

| 2 | Alkyl chlorosulfite | (4-Chloro-6-methylpyrimidin-2-yl)methyl chloride + SO₂ + Cl⁻ | An Sₙ2 attack by the chloride ion on the methylene carbon leads to the final product, sulfur dioxide, and a chloride ion. |

Mitsunobu Reaction Mechanism:

Should the Mitsunobu reaction be employed, the mechanism would proceed through a series of well-established steps. wikipedia.orgorganic-chemistry.org Initially, triphenylphosphine would attack the diethyl azodicarboxylate (DEAD) to form a betaine (B1666868) intermediate. This betaine then protonates the nucleophile (e.g., a carboxylic acid). The resulting alkoxide from the deprotonation of this compound by the betaine then attacks the activated phosphonium species. This forms a key intermediate, an alkoxyphosphonium salt. Finally, the conjugate base of the nucleophile performs an Sₙ2 displacement on the methylene carbon, leading to the desired product with inversion of configuration, along with triphenylphosphine oxide and the reduced form of DEAD. nih.govnih.gov

Computational studies on pyrimidine reactivity often employ quantum chemical methods to elucidate reaction mechanisms, including transition state geometries and activation energies. researchgate.netnih.gov Such studies on related systems indicate that nucleophilic attack on the pyrimidine ring is generally favored at the 4-position over the 2-position, which is consistent with the higher LUMO coefficient at C4. researchgate.net While this applies to direct substitution on the ring, the electronic perturbations caused by the substituents will also influence the energetics of reactions occurring at the side chain, such as the nucleophilic displacement of the activated hydroxymethyl group.

Derivatization and Functionalization Strategies for Expanding Molecular Complexity

Synthesis of Novel (4-Chloro-6-methylpyrimidin-2-yl)methanol-Based Scaffolds

The inherent reactivity of the pyrimidine (B1678525) ring, particularly when substituted with a halogen, provides a foundation for building novel molecular architectures. The chloro, methanol (B129727), and methyl groups on the this compound scaffold are amenable to various chemical transformations, making it a valuable building block in medicinal chemistry and materials science.

The chlorine atom at the C4 position of the pyrimidine ring is the most reactive site for nucleophilic aromatic substitution (SNAr), making it a prime target for introducing molecular diversity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Common nucleophilic substitution reactions at the C4 position include:

Amination: Reaction with primary or secondary amines introduces various amino groups. This is a widely used strategy to synthesize libraries of aminopyrimidines.

Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloride to form ethers.

Thiolation: Thiols react to form thioethers, which can be further oxidized to sulfoxides or sulfones.

Beyond classical SNAr, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C4 position. These reactions significantly expand the range of accessible derivatives.

Suzuki Coupling: This reaction pairs the chloropyrimidine with a boronic acid or ester, enabling the introduction of aryl, heteroaryl, or vinyl groups. nih.govmdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com

Stille Coupling: This involves the reaction with an organostannane reagent, providing another efficient method for creating C-C bonds. organic-chemistry.orgnih.gov

Heck Coupling: This reaction allows for the introduction of alkenyl groups.

Buchwald-Hartwig Amination: This provides an alternative and often more general method for C-N bond formation compared to traditional nucleophilic substitution.

These methodologies allow for the creation of diverse linkages, transforming the simple chloropyrimidine scaffold into complex molecular structures.

| Reaction Type | Reagents/Catalyst | Product Type |

| Nucleophilic Amination | R¹R²NH, Base | 4-Aminopyrimidine |

| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | 4-Aryl/Vinyl-pyrimidine |

| Stille Coupling | R-Sn(Bu)₃, Pd Catalyst | 4-Aryl/Alkenyl-pyrimidine |

| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst, Base | 4-Aminopyrimidine |

Functionalization at the C2-Methanol Position

The primary alcohol of the C2-methanol group offers another point for diversification. Standard alcohol chemistry can be applied to modify this group, leading to a variety of functional derivatives.

Key functionalization strategies include:

Oxidation: The methanol group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The resulting aldehyde is a crucial intermediate for subsequent reactions, including reductive amination and participation in multi-component reactions.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters, introducing a wide range of R-groups.

Etherification: Conversion to an ether can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated and then reacted with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride or phosphorus tribromide, creating a new reactive site for nucleophilic substitution.

These transformations allow for the fine-tuning of the molecule's steric and electronic properties.

| Transformation | Typical Reagents | Resulting Functional Group |

| Oxidation to Aldehyde | PCC, DMP | -CHO |

| Oxidation to Carboxylic Acid | KMnO₄, Jones Reagent | -COOH |

| Esterification | R-COOH, Acid Catalyst | -CH₂OC(O)R |

| Etherification | NaH then R-X | -CH₂OR |

| Halogenation | SOCl₂, PBr₃ | -CH₂X (X = Cl, Br) |

Manipulation of the C6-Methyl Group

While less reactive than the other positions, the C6-methyl group can also be functionalized to introduce further complexity. Direct C-H functionalization of methyl groups on heterocyclic systems is an active area of research. nih.govnih.gov

Potential manipulation strategies include:

Condensation Reactions: The methyl group can be deprotonated with a strong base to form a carbanion, which can then react with electrophiles. For instance, condensation with aldehydes (like benzaldehyde) or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can introduce new carbon-carbon bonds. cas.cznih.gov

Halogenation: Radical halogenation can introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Oxidation: Under certain conditions, the methyl group can be oxidized to a hydroxymethyl, formyl, or carboxyl group, although this may require harsh conditions that could affect other parts of the molecule.

These modifications, while sometimes challenging, provide access to unique derivatives that are not easily accessible through other routes.

Multi-Component Reactions (MCRs) Involving this compound as a Component

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, are highly efficient for building molecular complexity. nih.gov this compound, particularly after oxidation of its C2-methanol group to an aldehyde, can serve as a key component in several important MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a powerful tool for synthesizing peptide-like structures. rsc.orgwikipedia.orgorganic-chemistry.org It involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The aldehyde derived from this compound can be used to introduce the pyrimidine scaffold into the resulting α-acylamino amide product, rapidly generating a library of complex molecules. nih.govrsc.org

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. figshare.comnih.govwikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, using the pyrimidine-2-carboxaldehyde derivative allows for the efficient incorporation of the heterocyclic core. figshare.comnih.gov

Biginelli Reaction: The Biginelli reaction is a classic MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.comwikipedia.orgunits.it The pyrimidine-2-carboxaldehyde can act as the aldehyde component, leading to products containing two pyrimidine rings with diverse functionalities. biomedres.usnih.gov

The use of the pyrimidine scaffold in MCRs is a highly effective strategy for generating structurally diverse and complex molecules from simple starting materials in a single, atom-economical step.

| MCR Name | Components | Core Product Structure |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

Design and Synthesis of Compound Libraries for Chemical Space Exploration

The this compound scaffold is an excellent starting point for the construction of compound libraries for high-throughput screening in drug discovery. acs.orgnih.gov Its multiple, orthogonally reactive sites allow for a combinatorial approach to synthesis, enabling the rapid generation of thousands of distinct compounds. capes.gov.br

Strategies for library synthesis include:

Parallel Synthesis: Reactions are carried out simultaneously in arrays of reaction vessels, allowing for the systematic variation of building blocks at each diversification point. For example, a set of 100 different amines can be reacted with the C4-chloro position to quickly generate a 100-member library.

Split-and-Pool Synthesis: This solid-phase synthesis technique allows for the creation of very large libraries. A solid support is divided into portions, each is reacted with a different building block, and then all portions are recombined. This process is repeated for each point of diversification.

DNA-Encoded Libraries (DELs): Pyrimidine scaffolds are valuable in the construction of DELs, where each unique small molecule is tagged with a unique DNA barcode. nih.govacs.orgnih.gov This technology allows for the synthesis and screening of libraries containing millions or even billions of compounds against a biological target. nih.govacs.orgrsc.org The synthetic tractability of chloropyrimidines makes them ideal for DNA-compatible substitution reactions. nih.gov

By systematically exploring the chemical space around the this compound core, researchers can identify molecules with desired biological activities, making this scaffold a valuable tool in modern medicinal chemistry. acs.orgnih.gov

Applications in Organic Synthesis and Advanced Materials Science

(4-Chloro-6-methylpyrimidin-2-yl)methanol as a Versatile Synthetic Building Block

The unique combination of reactive sites on the this compound molecule allows for a variety of chemical transformations, positioning it as a highly adaptable component in synthetic strategies. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the hydroxymethyl group at the 2-position can undergo various reactions such as oxidation, esterification, or conversion to other functional groups.

The pyrimidine (B1678525) core of this compound is a fundamental unit in numerous biologically active compounds. The presence of the chloro and hydroxymethyl groups provides handles for the construction of fused heterocyclic systems. For instance, the chloro group can be displaced by a variety of binucleophiles, leading to the annulation of new rings onto the pyrimidine scaffold.

| Reagent Type | Resulting Heterocyclic System (Example) |

| Hydrazines | Pyrazolo[3,4-d]pyrimidines |

| Amidines | Imidazo[1,2-a]pyrimidines |

| Guanidines | Pteridines |

| β-Ketoesters | Thieno[2,3-d]pyrimidines (after further functionalization) |

These reactions are typically carried out under thermal or microwave-assisted conditions, often in the presence of a base to facilitate the nucleophilic attack. The hydroxymethyl group can be further modified in subsequent steps to introduce additional complexity and functionality.

The reactivity of the chloro group makes this compound an excellent intermediate for introducing the 6-methyl-2-(hydroxymethyl)pyrimidin-4-yl moiety into larger organic molecules. This is commonly achieved through nucleophilic aromatic substitution (SNAr) reactions.

Table of Nucleophilic Substitution Reactions:

| Nucleophile | Product Type | Potential Application |

| Amines (R-NH₂) | 4-Amino-6-methylpyrimidin-2-yl derivatives | Pharmaceuticals, agrochemicals |

| Alcohols (R-OH) | 4-Alkoxy-6-methylpyrimidin-2-yl derivatives | Material science, medicinal chemistry |

| Thiols (R-SH) | 4-Thioether-6-methylpyrimidin-2-yl derivatives | Biologically active compounds |

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a key functional group for further elaboration, such as in Wittig reactions, reductive aminations, or amide bond formations.

The pyrimidine scaffold is a common feature in molecules of biological interest, including kinase inhibitors and other therapeutic agents. The ability to functionalize this compound at both the 4- and 2-positions allows for the creation of diverse libraries of compounds for screening in chemical biology research. By systematically varying the substituents at these positions, researchers can explore the structure-activity relationships (SAR) of new drug candidates. The pyrimidine core often acts as a bioisostere for purines, enabling the design of molecules that can interact with biological targets that recognize purine-based structures.

Potential as Ligands in Catalysis

The nitrogen atoms of the pyrimidine ring in this compound and its derivatives can act as coordination sites for metal ions. This property allows for their potential use as ligands in transition metal catalysis. The electronic properties of the pyrimidine ring can be tuned by the substituents, which in turn can influence the catalytic activity of the resulting metal complex. The hydroxymethyl group can also participate in coordination, potentially forming bidentate or even tridentate ligands after further modification. Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Incorporation into Supramolecular Assemblies and Material Architectures

The pyrimidine ring, with its nitrogen atoms, is capable of forming hydrogen bonds, which are key interactions in the construction of supramolecular assemblies. The hydroxymethyl group can also participate in hydrogen bonding as both a donor and an acceptor. These non-covalent interactions can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures such as liquid crystals, gels, and metal-organic frameworks (MOFs). The ability to introduce various functional groups through the chloro substituent provides a mechanism to tailor the properties of these materials for applications in areas such as sensing, gas storage, and electronics.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each nucleus, their connectivity, and spatial relationships.

1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of (4-Chloro-6-methylpyrimidin-2-yl)methanol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) at the C6 position would likely appear as a singlet in the upfield region, typically around δ 2.5 ppm. The methylene (B1212753) protons (CH₂) of the methanol (B129727) group at the C2 position would also produce a singlet, expected further downfield, around δ 4.7 ppm, due to the deshielding effect of the adjacent oxygen and the pyrimidine (B1678525) ring. The single aromatic proton at the C5 position of the pyrimidine ring would appear as a singlet in the aromatic region, likely around δ 7.3 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it would typically be observed in the region of δ 3-5 ppm.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each of the six carbon atoms are expected. The methyl carbon (C6-CH₃) would appear at the highest field (lowest chemical shift). The methylene carbon (C2-CH₂) would be found further downfield. The aromatic carbons of the pyrimidine ring would resonate at lower fields, with the carbon bearing the chlorine atom (C4) and the carbons attached to nitrogen atoms (C2 and C6) showing characteristic chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show the CH carbon (C5), while a DEPT-135 spectrum would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase.

2D NMR Techniques (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be relatively simple, primarily showing correlations between protons that are three bonds apart. Significant correlations would not be expected for this particular molecule as most proton groups are isolated as singlets.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signals of the methyl, methylene, and aromatic CH groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing the connectivity of the molecular framework by showing correlations between protons and carbons that are two or three bonds apart. For instance, the methyl protons (C6-CH₃) would show correlations to the C6 and C5 carbons of the pyrimidine ring. The methylene protons (C2-CH₂) would show correlations to the C2 carbon and potentially to the C4 and C6 carbons of the ring, confirming the position of the methanol substituent.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| C5-H | ~7.3 (s, 1H) | C 2 | ~165 |

| C2-CH₂ -OH | ~4.7 (s, 2H) | C 4 | ~162 |

| C6-CH₃ | ~2.5 (s, 3H) | C 6 | ~170 |

| CH₂-OH | Variable (br s, 1H) | C 5 | ~120 |

| C2-C H₂OH | ~65 | ||

| C6-C H₃ | ~24 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Conformational Analysis via NMR

The conformation of this compound, particularly the orientation of the hydroxymethyl group relative to the pyrimidine ring, can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of protons. For instance, NOE correlations between the methylene protons of the methanol group and the aromatic proton at C5 or the methyl protons at C6 could indicate a preferred conformation in solution. Additionally, the measurement of long-range coupling constants (e.g., between the methylene protons and ring carbons) can provide insights into the rotational freedom and preferred dihedral angles around the C2-CH₂ bond.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine its accurate mass. This allows for the calculation of the molecular formula with high confidence, confirming the presence of chlorine through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 159.03197 Da. mdpi.com

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. Common fragmentation pathways for pyrimidine derivatives include cleavage of substituent groups and ring fragmentation. For this compound, characteristic fragmentation would likely involve:

Loss of water (H₂O): Dehydration of the alcohol moiety to form a more stable cation.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the hydroxymethyl group.

Loss of a chlorine radical (Cl•): A common fragmentation for chlorinated compounds.

Ring cleavage: Fragmentation of the pyrimidine ring itself, leading to smaller, characteristic ions.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 159.03197 |

| [M+Na]⁺ | 181.01391 |

| [M-H]⁻ | 157.01741 |

| [M+H-H₂O]⁺ | 141.02195 |

Table 2: Predicted m/z values for common adducts and fragments of this compound in Mass Spectrometry. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl and methylene groups are found just below 3000 cm⁻¹.

C=N and C=C stretches: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the alcohol C-O bond is expected in the 1000-1200 cm⁻¹ range.

C-Cl stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region, around 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring and the C-Cl bond, which may be weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N, C=C stretch (ring) | 1400-1600 |

| C-O stretch (alcohol) | 1000-1200 |

| C-Cl stretch | 600-800 |

Table 3: Expected Characteristic Infrared Absorption Bands for this compound.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Furthermore, X-ray crystallography reveals the nature of intermolecular interactions that govern the crystal packing. In the solid state, this compound is likely to form hydrogen bonds through its hydroxyl group, acting as both a hydrogen bond donor and acceptor. These hydrogen bonds could link molecules into chains, dimers, or more complex three-dimensional networks. Other potential intermolecular interactions include π-π stacking between the pyrimidine rings and halogen bonding involving the chlorine atom. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.

Advanced Chromatographic Techniques for Purity and Reaction Monitoring in Research

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

A reversed-phase HPLC method would typically be developed for this compound. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

This HPLC method can be used to:

Determine purity: By integrating the peak area of the main compound and any impurities, a quantitative measure of purity can be obtained.

Monitor reaction progress: Aliquots can be taken from a reaction mixture at different time points and analyzed by HPLC to track the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

For method development, different columns, mobile phase compositions, and gradient elution profiles would be tested to achieve optimal separation of the target compound from any potential impurities or byproducts. Detection is typically performed using a UV detector, set at a wavelength where the pyrimidine ring exhibits strong absorbance.

| Parameter | Typical Conditions |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile/Methanol (with 0.1% formic acid) |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., ~260 nm) |

| Application | Purity assessment, reaction monitoring, and quantification |

Table 4: Representative HPLC Parameters for the Analysis of this compound.

Computational and Theoretical Investigations of 4 Chloro 6 Methylpyrimidin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of molecular properties with a high degree of accuracy, providing a theoretical framework for understanding the chemical nature of (4-Chloro-6-methylpyrimidin-2-yl)methanol.

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |

No specific experimental or calculated values for the HOMO-LUMO energies of this compound were found in the reviewed literature.

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, conformational analysis is also essential. This involves exploring the different spatial arrangements (conformers) of the molecule and determining their relative energies to identify the most stable conformer(s).

Computational methods such as Density Functional Theory (DFT) are commonly used for geometric optimization. The choice of the functional and basis set is critical for obtaining accurate results. While a detailed conformational analysis of this compound has not been specifically reported, such studies would reveal the preferred orientation of the hydroxymethyl group relative to the pyrimidine (B1678525) ring, which can be influenced by intramolecular hydrogen bonding or steric effects.

| Parameter | Description |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Dihedral Angles | The angle between two intersecting planes, used to define the conformation of the molecule. |

Specific optimized geometric parameters for this compound are not available in the cited literature.

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Theoretical predictions of 1H and 13C NMR chemical shifts for this compound can aid in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be compared with experimental Infrared (IR) spectra. Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical methods nih.gov.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. These calculations can help to understand the electronic transitions occurring within the molecule upon absorption of light.

While general methodologies for spectroscopic prediction are well-established nih.govresearchgate.net, specific computational studies detailing the predicted NMR, IR, and UV-Vis spectra for this compound are not prevalent in the available literature.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | Chemical Shifts (δ) | GIAO |

| IR | Vibrational Frequencies (cm-1) | DFT |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. This involves locating the transition state, which is a first-order saddle point on the potential energy surface, and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, reaction pathway modeling could be applied to study various transformations, such as nucleophilic substitution of the chlorine atom or reactions involving the hydroxymethyl group. This analysis would provide a detailed, step-by-step understanding of the reaction mechanism and the factors that influence its feasibility. However, specific studies on the reaction pathway modeling and transition state analysis of this compound were not identified in the reviewed literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the molecular level. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability and the nature of the intermolecular interactions.

Given the prevalence of pyrimidine derivatives in medicinal chemistry, this compound could be investigated as a potential ligand for various biological targets. Molecular docking studies would involve docking the molecule into the active site of a target protein to predict its binding affinity and pose. The analysis would focus on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. Subsequent MD simulations could then be performed to assess the stability of these interactions over time. While the methodologies are well-established for similar compounds nih.govnih.govmdpi.comtbzmed.ac.irmdpi.com, specific molecular docking and dynamics simulation studies focusing on this compound are not detailed in the available scientific literature.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new compounds. Cheminformatics involves the use of computational methods to analyze large datasets of chemical information.

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity. Various molecular descriptors, such as topological, electronic, and steric parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of untested compounds and to guide the design of new molecules with improved properties. Although QSAR studies have been conducted on related classes of compounds nih.gov, a specific QSAR model for derivatives of this compound has not been reported in the literature reviewed.

Future Research Directions and Unexplored Avenues for 4 Chloro 6 Methylpyrimidin 2 Yl Methanol

Development of Novel and Efficient Synthetic Routes

Future investigations could explore:

Greener Synthetic Strategies: The development of protocols that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is crucial. This could involve microwave-assisted or ultrasound-irradiated synthesis, which have been shown to accelerate reactions and improve yields for other pyrimidine (B1678525) derivatives. acs.org

Catalytic Approaches: Research into novel catalytic systems, such as those employing earth-abundant metals or organocatalysts, could lead to more efficient and selective transformations. mdpi.com For instance, copper-catalyzed cycloaddition reactions have proven effective for constructing pyrimidine rings from various precursors. mdpi.com

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, time, power) and solvent screening. |

| Catalytic Cycloadditions | High atom economy, potential for asymmetric synthesis, broad substrate scope. | Development of novel, highly active, and selective catalysts. mdpi.com |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. | Discovery of compatible reaction sequences and catalyst systems. |

Exploration of Expanded Reactivity Profiles and New Transformations

The inherent functionalities of (4-Chloro-6-methylpyrimidin-2-yl)methanol—the electrophilic carbon attached to chlorine and the nucleophilic methanol (B129727) group—offer a playground for chemical transformations. While nucleophilic aromatic substitution (SNAr) at the C4 position is a known reaction, a deeper exploration of its reactivity is warranted. researchgate.netarkat-usa.org

Future research should focus on:

Selective Functionalization: Developing methods for the selective transformation of either the chloro or the hydroxyl group while leaving the other intact is a key challenge. This would enable the synthesis of a wider array of bifunctional derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the C4 position would allow for the introduction of diverse carbon and heteroatom substituents. wuxiapptec.com The reactivity of the C-Cl bond in such reactions, influenced by the other ring substituents, is a fertile area for investigation. wuxiapptec.com

Transformations of the Methanol Group: Exploring a broader range of oxidation, esterification, and etherification reactions of the primary alcohol will provide access to new classes of derivatives with potentially unique properties.

Ring Transformations: Investigating reactions that lead to the modification or expansion of the pyrimidine ring itself could open doors to novel heterocyclic scaffolds.

Discovery of Undiscovered Applications in Organic and Materials Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and is increasingly finding applications in materials science. researchgate.netnbinno.com Future research should aim to uncover novel applications for this compound and its derivatives beyond their current use as synthetic intermediates.

Organic Chemistry:

Scaffolds for Biologically Active Molecules: The compound can serve as a starting point for the synthesis of libraries of novel compounds for high-throughput screening against various biological targets. The pyrimidine core is present in many kinase inhibitors, and derivatives of this compound could be explored for similar activities. nih.govnih.gov

Ligands for Catalysis: The nitrogen atoms in the pyrimidine ring, combined with other functional groups introduced through the transformations mentioned above, could be designed to act as ligands for transition metal catalysts.

Materials Chemistry:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been investigated for their electroluminescent properties, suggesting that derivatives of this compound could be developed as components of OLEDs. researchgate.net

Sensors: The pyrimidine moiety has been incorporated into fluorescent sensors. researchgate.net By functionalizing the molecule with specific recognition units, it may be possible to create novel chemosensors for detecting metal ions or other analytes.

Functional Polymers: The bifunctional nature of the molecule makes it a potential monomer for the synthesis of novel polymers with tailored electronic or physical properties.

Advanced Computational Design and Prediction for New Analogs

Computational chemistry offers powerful tools to guide and accelerate the discovery of new molecules with desired properties. Future research should leverage these methods to explore the vast chemical space accessible from this compound.

Key computational approaches include:

Quantum Mechanics (QM) Calculations: QM can be used to predict the reactivity of different sites on the molecule, helping to rationalize observed regioselectivity in SNAr reactions and guide the design of new transformations. wuxiapptec.com

Molecular Docking and Virtual Screening: For applications in drug discovery, computational docking can be used to predict the binding affinity of designed analogs to specific protein targets, such as kinases. mdpi.comnih.govresearchgate.net Virtual screening of libraries of derivatives can identify promising candidates for synthesis and biological evaluation. mdpi.comscispace.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrimidine analogs with their biological activity, providing insights for the design of more potent compounds. mdpi.comnih.gov

| Computational Method | Application for this compound | Potential Outcome |

| Quantum Mechanics (QM) | Predict reaction pathways and transition states for nucleophilic substitution. wuxiapptec.com | Rational design of selective synthetic routes. |

| Molecular Docking | Simulate binding of derivatives to kinase active sites. researchgate.net | Identification of potential new kinase inhibitors. |

| Virtual Screening | Screen large virtual libraries of analogs against biological targets. mdpi.com | Prioritization of compounds for synthesis, saving time and resources. |

| 3D-QSAR | Correlate molecular structure with observed biological activity. nih.gov | Design of new analogs with enhanced potency. |

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, AI-driven synthesis)

The integration of this compound chemistry with emerging technologies can revolutionize how its derivatives are synthesized and discovered.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, and easier scalability. researchgate.netuc.pt Developing flow-based syntheses for this compound and its derivatives could enable more efficient and safer production, particularly for reactions that are highly exothermic or involve hazardous intermediates. rsc.orgnih.gov The modular nature of flow systems also allows for the telescoping of multiple reaction steps, further increasing efficiency. uc.pt

AI-Driven Synthesis: Artificial intelligence and machine learning algorithms can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. researchgate.net By feeding experimental data from the synthesis and reactivity studies of this compound into these algorithms, it may be possible to uncover non-intuitive reaction pathways and accelerate the discovery of new molecules. mit.edu Combining AI with automated robotic synthesis platforms could enable the rapid, autonomous synthesis and testing of large libraries of compounds. mit.edu

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-6-methylpyrimidin-2-yl)methanol, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing intermediates such as 4-chloro-6-methylpyrimidine derivatives with a hydroxylating agent (e.g., sodium borohydride or LiAlH₄) in ethanol or methanol under acidic catalysis. For example, substituted pyrimidines are synthesized via acid-catalyzed condensation of aldehydes with urea/thiourea analogs, followed by selective hydroxylation . Optimization may involve adjusting reaction time (24–25 hours for reflux) and solvent polarity to improve yield (typically 40–60%).

- Validation : Monitor reaction progress using TLC or HPLC, and purify via recrystallization (methanol is a common solvent for crystallization) .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or GC-MS for volatile impurities.

- Structural Confirmation : Employ - and -NMR to verify the hydroxymethyl group (δ ~4.2–4.3 ppm for CH₂OH) and aromatic pyrimidine protons (δ ~6.8–8.0 ppm). IR spectroscopy can confirm O-H stretches (~3200–3500 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, and Cl content via combustion analysis .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Store waste separately in labeled containers for halogenated organics and dispose via licensed hazardous waste facilities. Acute toxicity data may be limited, so adhere to general pyrimidine safety guidelines (e.g., H303+H313+H333 hazard codes) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?